

# 3-Nitro-4-piperidin-1-ylbenzoic acid chemical properties and structure

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## Compound of Interest

**Compound Name:** 3-Nitro-4-piperidin-1-ylbenzoic acid

**Cat. No.:** B1364065

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An In-depth Technical Guide to 3-Nitro-4-(piperidin-1-yl)benzoic Acid: Synthesis, Characterization, and Applications

## Introduction

3-Nitro-4-(piperidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure incorporates three key pharmacophoric elements: a benzoic acid moiety, a piperidine ring, and a nitro group. The benzoic acid provides a carboxylic acid handle for derivatization, the piperidine ring is a prevalent scaffold in numerous pharmaceuticals known to enhance physicochemical properties, and the nitro group acts as a strong electron-withdrawing group that both activates the aromatic ring and serves as a versatile precursor for further chemical modification.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, detailed analysis of its expected spectroscopic characteristics, and a discussion of its potential applications as a molecular building block.

## Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core properties. 3-Nitro-4-(piperidin-1-yl)benzoic acid is a crystalline solid under standard conditions, with its key identifiers and computed properties summarized below.

## Structural and Molecular Data

The molecule consists of a benzoic acid core functionalized with a nitro group at position 3 and a piperidine ring attached via a nitrogen-carbon bond at position 4.

Caption: 2D Structure of 3-Nitro-4-(piperidin-1-yl)benzoic acid.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	3-nitro-4-(piperidin-1-yl)benzoic acid	<a href="#">[3]</a>
CAS Number	26586-26-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	250.25 g/mol	<a href="#">[4]</a>
Canonical SMILES	C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)--INVALID-LINK-- [O-]	<a href="#">[3]</a>

| InChI Key| YVODCTHEVCBRCV-UHFFFAOYSA-N |[\[5\]](#) |

## Physicochemical Data

While extensive experimental data is not publicly available, key properties can be reliably predicted using computational models. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

Table 2: Physicochemical Properties

Property	Value	Notes
XlogP	2.2	<b>A predicted measure of lipophilicity.[3]</b>
Appearance	Expected to be a yellow or off-white crystalline solid.	Based on similar nitroaromatic compounds.
Solubility	Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.	General expectation for this class of compounds.

| Acidity (pKa) | ~3.5 - 4.5 | Estimated based on the benzoic acid moiety, influenced by the electron-withdrawing nitro group. |

## Synthesis and Purification

The synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid is most efficiently achieved via a nucleophilic aromatic substitution ( $S_NAr$ ) reaction. This pathway is mechanistically favored due to the presence of the strongly electron-withdrawing nitro group positioned ortho to a suitable leaving group on the benzene ring.

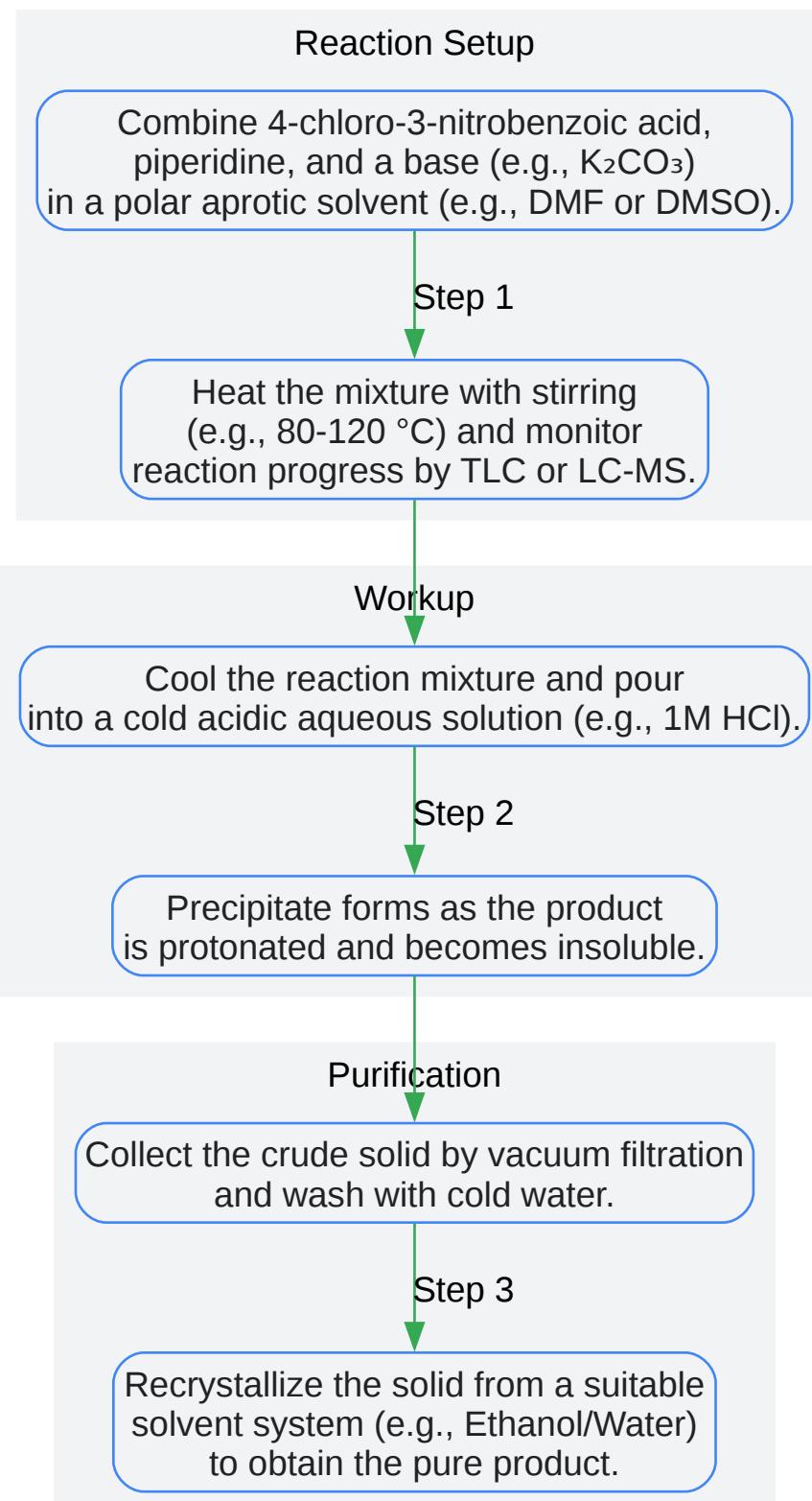
## Synthetic Rationale

The  $S_NAr$  mechanism proceeds through a two-step addition-elimination sequence.[6][7]

- **Addition:** The nucleophile (piperidine) attacks the electrophilic carbon atom bearing the leaving group. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
- **Stabilization & Elimination:** The negative charge is delocalized onto the ortho-nitro group, which provides substantial stabilization and is the key causal factor for the reaction's feasibility. The leaving group is then eliminated, restoring the aromaticity of the ring to yield the final product.

The preferred starting material is 4-chloro-3-nitrobenzoic acid, as the chloride is an adequate leaving group and the precursor is commercially available. 4-fluoro-3-nitrobenzoic acid would

be even more reactive but is often more expensive.



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Caption: Experimental workflow for the synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid.

## Experimental Protocol

This protocol describes a self-validating system where reaction completion can be monitored and product purity can be assessed at the final stage.

- **Reagent Preparation:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), potassium carbonate ( $K_2CO_3$ , 2.5 eq), and dimethylformamide (DMF, approx. 5 mL per gram of starting material).
- **Nucleophilic Addition:** Add piperidine (1.2 eq) to the stirring suspension.
- **Reaction:** Heat the mixture to 100 °C and maintain for 4-8 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 30% Ethyl Acetate in Hexanes. The product spot should be significantly more polar.
- **Workup and Precipitation:** Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 1M hydrochloric acid (HCl). The product will precipitate as a yellow solid.
- **Isolation:** Stir the suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts and residual DMF.
- **Purification:** Dry the crude solid under vacuum. For final purification, recrystallize the product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- **Final Product:** Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product's identity and purity should be confirmed by spectroscopy (NMR, MS) and melting point analysis.

## Structural Elucidation and Characterization

Without direct experimental data, the structural identity of the synthesized compound can be confidently predicted based on the analysis of its functional groups. Spectroscopic techniques provide a detailed fingerprint of the molecule.[8][9][10]

Table 3: Predicted Spectroscopic Data

Technique	Expected Observations
<sup>1</sup> H NMR	<p>~12-13 ppm (s, broad, 1H): <b>Carboxylic acid proton (-COOH)</b>.~8.2 ppm (d, 1H): <b>Aromatic proton ortho to the nitro group</b>.~7.8 ppm (dd, 1H): <b>Aromatic proton between the nitro and carboxyl groups</b>.~7.2 ppm (d, 1H): <b>Aromatic proton ortho to the piperidine</b>.~3.2 ppm (m, 4H): <b>Piperidine protons adjacent to the nitrogen (-CH<sub>2</sub>-N-)</b>.~1.7 ppm (m, 6H): <b>Remaining piperidine protons (-CH<sub>2</sub>-)</b>.</p>
<sup>13</sup> C NMR	<p>~168 ppm: Carboxylic acid carbon (-COOH).~150-155 ppm: Aromatic C-N (piperidine).~135-145 ppm: Aromatic C-NO<sub>2</sub>.~120-135 ppm: Aromatic CH carbons.~115-125 ppm: Aromatic C-COOH.~50 ppm: Piperidine carbons adjacent to nitrogen.~25-27 ppm: Remaining piperidine carbons.</p>
FT-IR (cm <sup>-1</sup> )	<p>3200-2500 (broad): O-H stretch of the carboxylic acid.~1700: C=O stretch of the carboxylic acid.~1520 &amp; ~1340: Asymmetric and symmetric N-O stretches of the nitro group.~1250: C-N stretch (aromatic amine).</p>

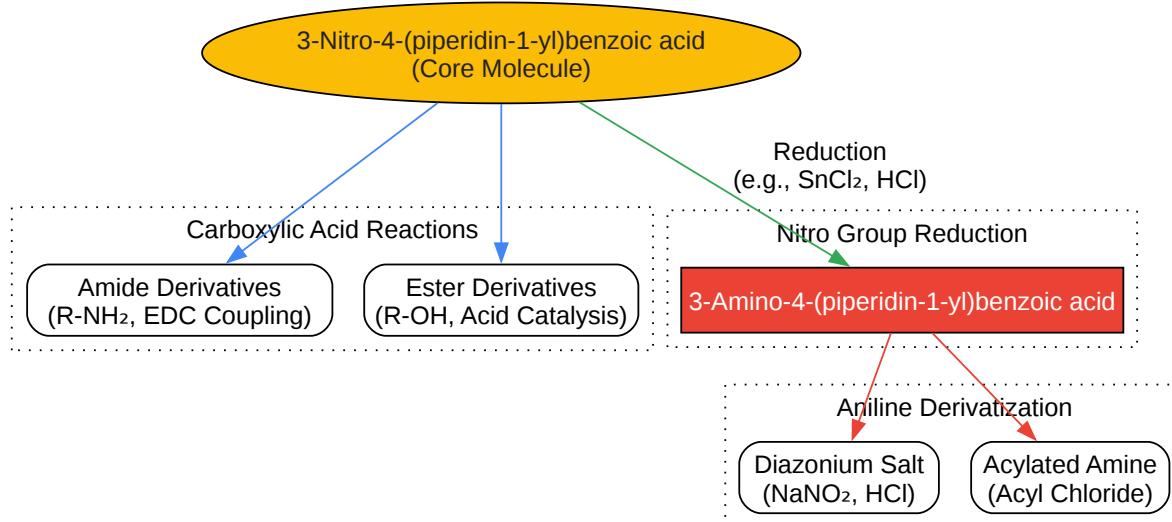
| Mass Spec (EI) | [M]<sup>+</sup> at m/z = 250: Molecular ion peak.[M-45]<sup>+</sup> at m/z = 205: Loss of the carboxyl group (-COOH).[M-17]<sup>+</sup> at m/z = 233: Loss of hydroxyl radical (-OH). |

# Chemical Reactivity and Research Applications

The utility of 3-Nitro-4-(piperidin-1-yl)benzoic acid lies in the distinct reactivity of its functional groups, making it a versatile scaffold for building more complex molecules, particularly in drug discovery.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Key Reaction Pathways

- **Carboxylic Acid Derivatization:** The  $-\text{COOH}$  group can be readily converted into esters, amides, or acid chlorides. Amide coupling reactions, often mediated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), allow for the attachment of various amine-containing fragments.
- **Nitro Group Reduction:** The nitro group is a synthetic linchpin. It can be selectively reduced to an amine ( $-\text{NH}_2$ ) using standard conditions such as  $\text{SnCl}_2/\text{HCl}$ ,  $\text{H}_2/\text{Pd-C}$ , or sodium dithionite. This newly formed aniline is a powerful nucleophile and a precursor for a wide array of subsequent reactions.[\[14\]](#)
- **Aniline Chemistry:** The aniline derivative can undergo diazotization to form a diazonium salt, which can be converted into a range of functional groups (e.g.,  $-\text{OH}$ ,  $-\text{CN}$ ,  $-\text{halogens}$ ) via Sandmeyer-type reactions.[\[15\]](#)[\[16\]](#)[\[17\]](#) It can also be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems.



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Caption: Key derivatization pathways for the core molecule.

## Applications in Drug Discovery

The piperidine moiety is one of the most common saturated heterocyclic rings found in marketed drugs.<sup>[1][2]</sup> Its inclusion in a molecule often confers favorable properties:

- Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.
- Structural Rigidity and 3D Shape: It provides a well-defined three-dimensional scaffold that can present substituents in precise vectors for optimal interaction with biological targets.<sup>[1]</sup>
- Metabolic Stability: Saturated rings are often less susceptible to metabolic degradation than aromatic systems.

Given these attributes, 3-Nitro-4-(piperidin-1-yl)benzoic acid serves as an excellent starting point or intermediate for constructing libraries of novel compounds for screening against

various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

## Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

- **Hazards:** The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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